Product packaging for 2-(3-Bromo-4-methoxyphenyl)azetidine(Cat. No.:)

2-(3-Bromo-4-methoxyphenyl)azetidine

Cat. No.: B13586857
M. Wt: 242.11 g/mol
InChI Key: ASIBWXFWNPNLMI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical building block of high interest in medicinal chemistry and anticancer drug discovery. The azetidine ring serves as a rigid scaffold that can mimic the spatial geometry of bioactive molecules, making it a valuable template for developing novel therapeutic agents . Researchers utilize this compound and its analogs in the design and synthesis of potential microtubule-targeting agents. Such agents inhibit tubulin polymerization, disrupt cell division, and can induce apoptosis in cancer cells . Furthermore, azetidine derivatives are explored as key components in molecular hybridization strategies, creating multi-targeted ligands, such as thiourea-azetidine hybrids, for targeted cancer therapy . The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B13586857 2-(3-Bromo-4-methoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

InChI Key

ASIBWXFWNPNLMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCN2)Br

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromo 4 Methoxyphenyl Azetidine and Its Analogues

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine skeleton can be broadly categorized into two main strategies: the cyclization of acyclic precursors and cycloaddition reactions. magtech.com.cn

Intramolecular cyclization is a foundational strategy for azetidine synthesis, typically involving the formation of a C-N bond from a suitable 1,3-difunctionalized propane (B168953) backbone. magtech.com.cnnih.gov

One of the most direct methods for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or γ-haloamines. nih.govresearchgate.net This approach relies on converting the hydroxyl or halogen group into an effective leaving group, which is then displaced by the nitrogen atom in an intramolecular SN2 reaction.

For γ-amino alcohols, the hydroxyl group must first be activated. A common and effective method is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the amine. wikipedia.orgorganic-chemistry.org This method proceeds with a clean inversion of stereochemistry at the carbon center bearing the hydroxyl group. organic-chemistry.org The synthesis of various azetidines, including fused and glycosyl derivatives, has been successfully achieved using intramolecular Mitsunobu conditions. tandfonline.comrsc.orgresearchgate.net For a precursor like 1-(3-Bromo-4-methoxyphenyl)-3-aminopropan-1-ol, this strategy would be a viable route to the target compound.

Alternatively, γ-haloamines can undergo base-induced cyclization. The halogen atom serves as a leaving group, and a suitable base is used to deprotonate the amine, enhancing its nucleophilicity for the subsequent intramolecular substitution. bham.ac.uk Reductive cyclization of γ-haloalkyl-imines using reagents like sodium borohydride (B1222165) also provides a pathway to N-substituted azetidines. bham.ac.uk

Table 1: Comparison of Cyclization Precursors

Precursor TypeActivating/Reaction ConditionKey Features
γ-Amino AlcoholMitsunobu Reaction (e.g., PPh₃/DIAD)Stereospecific (inversion), mild conditions. organic-chemistry.orgrsc.org
γ-Amino AlcoholSulfonate Ester Formation (e.g., MsCl) then baseTwo-step process, versatile leaving groups. frontiersin.org
γ-HaloamineBase-induced cyclizationDirect, requires accessible haloamine precursor. bham.ac.uk

Schiff bases, or imines, are versatile intermediates in heterocyclic synthesis. While their most prominent application in four-membered ring synthesis leads to β-lactams (azetidin-2-ones) through reaction with ketenes (see section 2.1.2.1), modifications of this reactivity can lead to azetidines. researchgate.netnih.govias.ac.in For instance, the reductive cyclization of γ-haloalkyl-imines, formed from a γ-halo-aldehyde or ketone and a primary amine, can yield the azetidine ring upon treatment with a reducing agent like sodium borohydride. bham.ac.uk This process involves the reduction of the imine to a secondary amine, which then undergoes intramolecular cyclization. bham.ac.uk

A modern and efficient method for constructing 2-substituted azetidines involves an annulation reaction with a vinylsulfonium salt, generated in situ from precursors like (2-bromoethyl)sulfonium triflate. organic-chemistry.orgbristol.ac.ukresearchgate.net In this approach, a nucleophile, such as the enolate of an N-protected arylglycine ester, adds to the vinylsulfonium salt. bristol.ac.uk This is followed by a proton transfer and subsequent intramolecular nucleophilic attack, which displaces the sulfide (B99878) leaving group to form the azetidine ring. bristol.ac.uk This method has proven effective for a range of N-protected arylglycine esters, accommodating various electron-rich and electron-deficient aryl substituents, making it highly relevant for the synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine analogues. organic-chemistry.orgbristol.ac.uk

Table 2: Yields of 2-Arylazetidines via Sulfonium Salt Annelation Data adapted from Aggarwal et al. (2012). bristol.ac.uk

Aryl Substituent on Glycine EsterProduct Yield (%)
Phenyl85
4-Methoxyphenyl89
4-Chlorophenyl82
2-Naphthyl86

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful strategy for constructing ring systems in a single step. rsc.org

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is the reaction between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). wikipedia.orgorganic-chemistry.orgresearchgate.net This [2+2] cycloaddition is a cornerstone of β-lactam antibiotic synthesis. wikipedia.org The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. organic-chemistry.org Subsequent ring closure yields the four-membered β-lactam ring. organic-chemistry.org

While the classical Staudinger reaction yields azetidin-2-ones, not azetidines, modifications and related cycloadditions can provide access to the fully saturated azetidine core. nih.govrsc.org The reduction of the resulting β-lactam is a straightforward method to obtain the corresponding azetidine. Furthermore, the aza-Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene, offers a more direct route to functionalized azetidines. rsc.orgrsc.org This reaction has been explored under both UV and, more recently, visible-light-mediated conditions, expanding its applicability and operational simplicity. nih.govresearchgate.netspringernature.com The imine component in these reactions, which could be derived from 3-bromo-4-methoxybenzaldehyde (B45424), directly incorporates the desired 2-aryl substituent into the azetidine product.

Cycloaddition Reactions

Aza-Paterno-Büchi Photocycloaddition

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine ring. nih.gov This method is considered one of the most direct and atom-economical routes to functionalized azetidines. nih.gov The reaction is typically initiated by the photoexcitation of the imine component, which then reacts with the alkene in its ground state. nih.gov

Recent advancements have focused on utilizing visible light in conjunction with photocatalysts to mediate this transformation, offering a milder and more selective alternative to traditional UV irradiation. chemrxiv.orgchemrxiv.org For instance, iridium-based photocatalysts have been successfully employed to facilitate the [2+2] cycloaddition between oximes (as imine precursors) and various olefins. chemrxiv.org Mechanistic studies suggest that these reactions can proceed through a triplet energy transfer mechanism. chemrxiv.org

A notable example involves the intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which serves as a key step in a visible-light-promoted aza-Paterno-Büchi reaction. chemrxiv.org This approach has been shown to be effective for both activated and unactivated alkenes, accommodating a range of substituents. chemrxiv.org

ReactantsCatalyst/ConditionsProductYieldReference
Oximes and OlefinsIridium Photocatalyst, Visible LightAzetidines- chemrxiv.org
2-Isoxazoline-3-carboxylates and AlkenesVisible LightAzetidines- chemrxiv.org
3-Aryl-2-isoxazolines and Heteroaromatic/Styrenyl AlkenesUV LightAzetidinesUp to 75% nih.gov

This table summarizes key findings in the application of Aza-Paterno-Büchi reactions for azetidine synthesis.

While powerful, the application of the aza-Paterno-Büchi reaction can be met with challenges, including competing side reactions such as E/Z isomerization of the imine, fragmentation, or photoreduction. nih.gov The success of the reaction is often dependent on the specific substrates and reaction conditions employed. nih.gov

Ring Contraction Methodologies

The ring contraction of five-membered heterocycles, such as isoxazoles and their derivatives, provides an alternative pathway to the azetidine core. A significant discovery in this area involves the photochemical rearrangement of 3-aryl-2-isoxazolines. Upon irradiation with UV light, these compounds can undergo a [2+2] photocycloaddition, representing a novel example of an oxime participating in an aza-Paterno-Büchi type reaction to form an azetidine product. nih.gov For example, the irradiation of 3-aryl-2-isoxazolines in the presence of alkenes like furan, thiophene, or indene (B144670) has been shown to produce the corresponding azetidine adducts in good yields. nih.gov

Another approach involves the photochemical isomerization of isoxazoles to form ketenimine intermediates, which can then be further transformed. This process typically involves the homolysis of the O-N bond upon UV irradiation, leading to an acyl azirine intermediate that rearranges to the ketenimine. orgsyn.org While this method has been primarily explored for the synthesis of other heterocycles like pyrazoles, the reactive ketenimine intermediate presents a potential synthon that could be trapped to form azetidine derivatives under appropriate conditions. orgsyn.org

Starting MaterialConditionsIntermediateProductReference
3-Aryl-2-isoxazolinesUV Irradiation, Alkene-Azetidine nih.gov
Trisubstituted IsoxazolesUV Irradiation (Flow)KeteniminePyrazole (example) orgsyn.org

This table highlights ring contraction strategies from isoxazole (B147169) derivatives for the synthesis of azetidines and related reactive intermediates.

Ring Expansion Strategies

Ring expansion reactions of three-membered rings are a powerful tool for the synthesis of four-membered heterocycles, driven by the release of ring strain.

The one-carbon ring expansion of aziridines is a well-established method for the synthesis of azetidines. This transformation can be achieved using various reagents that act as a one-carbon source. A recent development in this area is the rhodium-catalyzed ring expansion of aziridines with vinyl-N-triftosylhydrazones. magtech.com.cngoogle.com This method provides access to valuable 2-alkenyl azetidines and represents the first example of using vinyl carbenes for the ring expansion of aziridines. magtech.com.cngoogle.com The reaction is proposed to proceed through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to the azetidine product. magtech.com.cngoogle.com

Computational and experimental studies suggest that this process may involve a diradical pathway. magtech.com.cngoogle.com This rhodium-catalyzed approach is notable for its efficiency and the potential for a one-pot, two-step protocol starting from commercially available aldehydes like cinnamaldehyde. magtech.com.cngoogle.com

Aziridine (B145994) SubstrateReagentCatalystProductReference
Various AziridinesVinyl-N-triftosylhydrazonesRhodium Catalyst2-Alkenyl Azetidines magtech.com.cngoogle.com

This table illustrates the rhodium-catalyzed one-carbon ring expansion of aziridines.

Azabicyclo[1.1.0]butanes are highly strained molecules that can serve as precursors to azetidines through strain-release-driven reactions. A modular approach for azetidine synthesis involves the generation of azabicyclo[1.1.0]butyl lithium. This nucleophilic species can be trapped with boronic esters to form a boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and yielding an azetidinyl boronic ester. This method is versatile, tolerating a wide range of boronic esters and allowing for further functionalization of the resulting N-H azetidine and the boronic ester moiety.

This strategy has been successfully applied to the synthesis of complex molecules, including pharmaceuticals, highlighting its utility in medicinal chemistry.

Targeted Synthesis of this compound Core

A potential synthetic pathway could commence from the commercially available 3-bromo-4-methoxybenzaldehyde. This aldehyde can undergo a series of transformations to construct the necessary 1,3-amino alcohol or a related derivative, which can then be cyclized to form the azetidine ring.

Proposed Synthetic Route:

Formation of an Amino Alcohol Precursor: The synthesis could begin with the reaction of 3-bromo-4-methoxybenzaldehyde with a suitable nucleophile to introduce the nitrogen-containing side chain. For instance, a reaction with the anion of acetonitrile (B52724), followed by reduction of the nitrile and the carbonyl group, could yield a 1-amino-3-arylpropan-3-ol derivative.

Activation and Cyclization: The resulting amino alcohol would then need to be activated for intramolecular cyclization. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or a halide. Treatment of the resulting haloamine with a base would then induce an intramolecular SN2 reaction to form the this compound ring.

An alternative approach could involve the initial synthesis of 2-(3-bromo-4-methoxyphenyl)aziridine from 3-bromo-4-methoxybenzaldehyde, followed by a one-carbon ring expansion as described in section 2.1.4.1. The synthesis of the precursor aziridine can be achieved through various established methods, such as the reaction of the corresponding imine with a carbene source.

This proposed synthesis leverages well-precedented reactions in heterocyclic chemistry and provides a logical pathway to the target compound, this compound, utilizing readily accessible starting materials.

Bromination Strategies for Methoxyphenyl-Azetidine Precursors (e.g., using N-Bromosuccinimide)

The synthesis of this compound can be efficiently achieved by the direct bromination of a 2-(4-methoxyphenyl)azetidine (B1441065) precursor. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. Given that the para position is substituted by the azetidine ring, the bromine atom is selectively directed to one of the ortho positions (C3 or C5).

N-Bromosuccinimide (NBS) is a widely used reagent for such regioselective brominations due to its ability to provide a low concentration of electrophilic bromine, which helps in minimizing side reactions like di-bromination. nih.govorganic-chemistry.orgwku.edu The reaction is typically conducted in a suitable solvent, and the regioselectivity can be influenced by reaction conditions and the presence of catalysts. For instance, the bromination of activated aromatic compounds using NBS can be performed in various solvents, including acetonitrile or methanol. nih.govnih.gov The presence of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), can accelerate the reaction by protonating the NBS, thereby generating a more potent electrophilic brominating agent. nih.gov

The table below summarizes typical conditions for the bromination of activated aromatic rings, which are applicable to the methoxyphenyl-azetidine precursor.

Introduction of Methoxy and Bromo Moieties via Substituted Aryl Precursors

An alternative and highly convergent strategy involves constructing the azetidine ring onto an aryl precursor that already contains the desired 3-bromo-4-methoxy substitution pattern. This approach begins with commercially available or readily synthesized compounds such as 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxyaniline. By starting with the correctly substituted aromatic core, this method avoids potential issues with the regioselectivity of the final-step bromination.

General synthetic routes to 2-arylazetidines often involve the cyclization of a linear precursor derived from the corresponding aryl aldehyde. semanticscholar.orgacs.orgresearchgate.net A common sequence includes:

Condensation of 3-bromo-4-methoxybenzaldehyde with a suitable amine to form an imine (Schiff base).

A [2+2] cycloaddition reaction between the imine and a ketene or a ketene equivalent to form a β-lactam (azetidin-2-one), which can then be reduced to the desired azetidine.

Alternatively, the aldehyde can be converted to a γ-amino alcohol, where the alcohol moiety is subsequently transformed into a leaving group to facilitate intramolecular nucleophilic substitution by the amine, thereby closing the four-membered ring.

This precursor-based approach offers excellent control over the substitution pattern of the final molecule. rug.nl

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral azetidines is of significant interest due to their applications as building blocks in medicinal chemistry. Achieving control over the stereochemistry at the C2 position of the azetidine ring is a key challenge that can be addressed using various asymmetric strategies.

Application of Chiral Auxiliaries and Catalysts

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of chiral 2-arylazetidines, auxiliaries such as Evans-type oxazolidinones or those derived from chiral amines like (S)-1-phenylethylamine can be employed. researchgate.net These auxiliaries can be attached to one of the reactants, for example, to form a chiral imine, which then undergoes a diastereoselective cyclization reaction.

Chiral Catalysts: Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis. Transition metal catalysts, particularly those based on copper, palladium, and rhodium, paired with chiral ligands, have proven effective in synthesizing chiral azetidines. nih.govacs.orgresearchgate.netnih.gov For instance, copper(I) complexes with chiral bisphosphine or sabox ligands can catalyze the enantioselective formation of azetidine rings with high levels of stereocontrol. nih.govacs.org Organocatalysis also offers a metal-free alternative for the preparation of C2-functionalized azetidines with high enantiomeric excess. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is crucial for synthesizing complex molecules. In the context of 2,3- or 2,4-disubstituted azetidines, controlling the relative (cis/trans) and absolute (R/S) stereochemistry is essential.

Diastereoselectivity: The relative stereochemistry of substituents on the azetidine ring is often controlled by kinetic factors during the ring-forming step. semanticscholar.orgresearchgate.net For example, in the cyclization of acyclic precursors, the transition state leading to the trans isomer is often sterically less hindered and therefore energetically favored, resulting in high diastereoselectivity. acs.org Iodine-mediated cyclization of specific homoallyl amines has been shown to produce cis-2,4-azetidines with complete stereocontrol. nih.gov Similarly, highly stereoselective copper carbenoid N-H insertion reactions have been used to prepare cis-2,4-disubstituted azetidin-3-ones as single diastereoisomers. lookchem.com

Enantioselectivity: The enantioselectivity of a reaction is determined by the chiral influence of the auxiliary or catalyst. In catalyst-controlled reactions, the chiral ligand creates a chiral pocket around the metal center. acs.org The substrate binds to the catalyst in a specific orientation to minimize steric interactions, leading to a facial-selective reaction that produces one enantiomer preferentially over the other. For example, in the copper-catalyzed boryl allylation of azetines, a syn-addition mechanism combined with effective facial discrimination by the chiral catalyst leads to complete diastereoselectivity and high enantioselectivity. acs.org

Preparation of Enantiopure Azetidine Derivatives

The successful application of chiral auxiliaries and catalysts allows for the preparation of azetidine derivatives in high enantiopurity. An optimized three-step procedure involving asymmetric organocatalysis has been developed for the synthesis of N-alkyl terminal aziridines and C2-substituted azetidines, achieving enantiomeric excesses (ee) in the range of 84–92% for the azetidines. nih.gov Similarly, copper(I)-catalyzed [3+1]-cycloaddition reactions using chiral sabox ligands have been reported to produce chiral 2-azetine-carboxylates, which can be subsequently hydrogenated to yield tetrasubstituted azetidines as single stereoisomers. nih.gov

The table below presents examples of asymmetric methods used in the synthesis of chiral azetidines.

Catalytic Methods in Azetidine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to construct heterocyclic rings efficiently and with high selectivity. The synthesis of the azetidine core is no exception, with several catalytic systems being developed for this purpose. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are versatile tools for C-N bond formation. Methods have been developed for the synthesis of azetidines via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.org This approach allows for the conversion of readily available linear amines into the corresponding cyclic products. Another strategy involves the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which surprisingly leads to the formation of 2-aryl azetidines through a migration/coupling mechanism. acs.orgnih.gov Palladium catalysis is also employed in C-H arylation reactions. nih.gov

Copper Catalysis: Copper-catalyzed reactions are widely used for azetidine synthesis. organic-chemistry.org Copper catalysts can facilitate multicomponent reactions to form functionalized azetidines. organic-chemistry.org Furthermore, as discussed previously, copper catalysts are central to many enantioselective methods for producing chiral azetidines and related compounds. acs.orgresearchgate.net

Other Catalytic Methods: Lanthanide catalysts, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. nih.govfrontiersin.org Biocatalysis, using engineered enzymes, is an emerging field that has been applied to the enantioselective synthesis of azetidines via reactions like the nih.govacs.org-Stevens rearrangement of aziridines. researchgate.net

The following table provides a summary of various catalytic methods for azetidine synthesis.

Palladium-Catalyzed C(sp³)–H Amination

Palladium-catalyzed C(sp³)–H amination has emerged as a powerful tool for the construction of saturated nitrogen heterocycles, including azetidines. This method relies on the installation of a directing group, often a picolinamide (B142947) (PA) moiety, on an amine substrate to facilitate the selective activation of a C–H bond at the γ-position, leading to the formation of the four-membered azetidine ring.

The general strategy involves the cyclization of an N-protected amine where a palladium catalyst facilitates the intramolecular C–N bond formation. While the direct synthesis of this compound via this method has not been explicitly detailed in the literature, the synthesis of various azabicyclic scaffolds and other substituted azetidines suggests its applicability. For instance, the use of a picolinamide directing group on a suitable precursor, such as a 1-(3-bromo-4-methoxyphenyl)-3-aminopropane derivative, could potentially yield the desired product.

The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. The picolinamide-protected amine coordinates to the Pd(II) catalyst, followed by C–H activation to form a palladacycle. Oxidation of the palladium center to Pd(IV) by an appropriate oxidant, followed by reductive elimination, forges the C–N bond and regenerates the active Pd(II) catalyst. The choice of oxidant and ligands is crucial for the efficiency and selectivity of the reaction. In some cases, azetidination can occur as a side reaction during C(sp³)-H arylation, but conditions can be optimized to favor the formation of the azetidine ring. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C(sp³)–H Azetidination

ParameterConditionReference
Catalyst Pd(OAc)₂ nih.gov
Directing Group Picolinamide (PA) nih.gov
Oxidant PhI(OAc)₂ or similar nih.gov
Base Li₂CO₃ or CsOAc nih.gov
Solvent Dichloroethane (DCE) or Toluene nih.gov
Temperature 80-120 °C nih.gov

This table presents generalized conditions based on analogous reactions and may require optimization for the specific synthesis of this compound.

Kulinkovich-type Coupling Reactions

The Kulinkovich reaction and its variants are powerful methods for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. A key intermediate in this reaction is a titanacyclopropane. Analogous reactivity has been harnessed for the synthesis of nitrogen-containing rings, including azetidines.

A Kulinkovich-type mechanism has been proposed for the titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.orgacs.org In this process, a titanacyclopropane intermediate is generated in situ, which then acts as a 1,2-dianion equivalent, inserting into the C=N bond of the oxime ether to form the azetidine ring.

While the direct application of this methodology to the synthesis of 2-arylazetidines like this compound is not well-documented, a plausible synthetic route can be envisioned. This would likely involve the reaction of a titanacyclopropane with an appropriately substituted imine or a related nitrogen-containing electrophile derived from 3-bromo-4-methoxybenzaldehyde. The Kulinkovich-Szymoniak reaction, a modification for preparing primary cyclopropylamines from nitriles, further highlights the versatility of titanium-based reagents in constructing small, strained rings containing nitrogen. organic-chemistry.org

Table 2: Key Features of Kulinkovich-type Reactions for Heterocycle Synthesis

FeatureDescriptionReference
Key Reagent Grignard reagent (e.g., EtMgBr) rsc.orgacs.org
Catalyst/Mediator Ti(Oi-Pr)₄ or other Ti(IV) alkoxides rsc.orgacs.org
Key Intermediate Titanacyclopropane rsc.orgacs.org
Substrate Oxime ethers, nitriles, or potentially imines rsc.orgacs.orgorganic-chemistry.org
Product Substituted azetidines or other N-heterocycles rsc.orgacs.org

Photochemical Decarboxylative Arylation/Alkylation

Photochemical methods, particularly those involving visible-light photoredox catalysis, offer mild and efficient pathways for the formation of C–C bonds. Decarboxylative coupling reactions are especially attractive as they utilize readily available carboxylic acids as starting materials. This approach can be applied to the synthesis of substituted azetidines.

The synthesis of this compound could potentially be achieved through a photochemical decarboxylative arylation of a suitable azetidine-2-carboxylic acid precursor with an appropriate arylating agent. Research has demonstrated the feasibility of on-resin photochemical decarboxylative arylation of amino acids using aryl bromides, which supports the potential use of a 3-bromo-4-methoxyphenyl bromide or a related species in such a reaction.

In a typical reaction, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with the carboxylate, leading to the formation of a radical intermediate via decarboxylation. This radical can then be intercepted by a suitable coupling partner.

Another relevant photochemical strategy is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. acs.org This method could be adapted to synthesize 2-arylazetidines by using an imine derived from 3-bromo-4-methoxybenzaldehyde.

Table 3: Components of a Photochemical Decarboxylative Coupling for Azetidine Synthesis

ComponentExampleFunctionReference
Substrate N-protected azetidine-2-carboxylic acidRadical precursor
Coupling Partner Aryl bromideSource of the aryl group
Photocatalyst Iridium or Ruthenium complexesLight absorption and SET
Light Source Blue LEDsExcitation of the photocatalyst
Solvent Acetonitrile, DMF, or DMSOReaction medium

Green Chemistry Approaches to Azetidine Synthesis

In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction or elimination of hazardous solvents, are increasingly being applied to the synthesis of heterocyclic compounds like azetidines.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an alternative energy source in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and often enhance reaction selectivity. The synthesis of azetidines can benefit from this technology. For instance, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be efficiently carried out under microwave irradiation in an aqueous alkaline medium, which is considered a green solvent.

Microwave-assisted synthesis has also been successfully employed for the preparation of 2-aryl-2-oxazolines from amido alcohols, a reaction that shares similarities with azetidine synthesis. The application of microwave heating to the palladium-catalyzed C(sp³)–H amination or other cyclization reactions could provide a more energy-efficient route to this compound.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Indole (B1671886) Analogue

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 12 hours3 hours
Yield 89%94%
Side Products Debrominated by-product observedNo debromination observed

This data is for the synthesis of a brominated indole derivative and serves as an illustrative example of the potential benefits of microwave-assisted synthesis.

Solvent-Free Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Reactions conducted under solvent-free, or "neat," conditions can reduce waste, simplify work-up procedures, and lower costs. In some cases, reactions under solvent-free conditions can also lead to improved yields and selectivities.

While a specific solvent-free synthesis of this compound has not been reported, related methodologies suggest its feasibility. For example, the synthesis of 1-arenesulfonylazetidines has been achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation using alumina (B75360) as a solid support, which can be considered a solvent-free approach. The use of solid supports or carrying out reactions in the molten state of reactants are common strategies for solvent-free synthesis. Further research in this area could lead to the development of a truly solvent-free synthesis of the target azetidine.

Chemical Reactivity and Derivatization of 2 3 Bromo 4 Methoxyphenyl Azetidine Scaffolds

Ring Opening Reactions and Their Synthetic Utility

The strain inherent in the four-membered ring of 2-(3-Bromo-4-methoxyphenyl)azetidine makes it a prime candidate for ring-opening reactions. These transformations relieve the ring strain and provide access to a diverse array of functionalized linear amines, which are valuable synthetic intermediates. nih.gov Such reactions often require activation by Lewis or Brønsted acids to facilitate the initial cleavage of a carbon-nitrogen bond. acs.org

Regioselective N–C Bond Cleavage

The ring-opening of unsymmetrically substituted azetidines, particularly those bearing a C2-aryl group, is highly regioselective. magtech.com.cn For this compound, nucleophilic attack is expected to proceed via cleavage of the N1–C2 bond. This selectivity is governed by electronic effects, where the aryl group at the C2 position stabilizes the developing positive charge during the transition state of an SN1-like mechanism or provides a favorable site for an SN2-type attack at the benzylic carbon. magtech.com.cniitk.ac.in

The electronic properties of the substituents on the phenyl ring—the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group—further modulate this reactivity. The methoxy group can help stabilize a cationic intermediate through resonance, reinforcing the preference for cleavage at the N1–C2 bond. The reaction pathway is thus controlled, leading predictably to γ-amino functionalized compounds.

Ring Opening with Nucleophiles (e.g., Thiols, Carbon Nucleophiles, Fluorine Nucleophiles)

A wide range of nucleophiles can be employed to open the 2-arylazetidine ring, typically under Lewis acid catalysis. iitk.ac.in This process allows for the direct installation of various functional groups, yielding valuable γ-substituted amine derivatives.

Thiols: As soft nucleophiles, thiols are effective for opening the azetidine (B1206935) ring, leading to the formation of γ-aminosulfides. This reaction is a reliable method for introducing sulfur-containing moieties.

Carbon Nucleophiles: Organometallic reagents and enolates can serve as carbon nucleophiles, enabling the formation of new carbon-carbon bonds and the synthesis of extended amino-alkyl chains.

Fluorine Nucleophiles: The introduction of fluorine is of significant interest in medicinal chemistry. Nucleophilic ring-opening using a fluoride (B91410) source, often from tetraalkylammonium salts, provides a direct route to γ-fluoroamines. researchgate.net This is particularly relevant for the synthesis of precursors for positron emission tomography (PET) imaging, where the introduction of ¹⁸F is a key step. researchgate.netresearchgate.net

The table below summarizes the expected outcomes from the nucleophilic ring-opening of an N-activated this compound.

Nucleophile SourceNucleophileExpected Product StructureProduct Class
ThiophenolPhS⁻1-(3-Bromo-4-methoxyphenyl)-3-(phenylthio)propan-1-amine derivativeγ-Aminosulfide
Diethyl malonate⁻CH(CO₂Et)₂Diethyl 2-(3-(N-protected-amino)-3-(3-bromo-4-methoxyphenyl)propyl)malonateγ-Amino malonate ester
Tetrabutylammonium fluorideF⁻N-protected-1-(3-Bromo-4-methoxyphenyl)-3-fluoropropan-1-amineγ-Fluoroamine

Enantioselective Desymmetrization via Ring Opening

While this compound itself is chiral, the principles of enantioselective desymmetrization can be applied in related contexts, such as the kinetic resolution of a racemic mixture of the azetidine. In a kinetic resolution, a chiral catalyst or reagent is used to selectively react with one enantiomer of the racemic starting material at a faster rate than the other.

For instance, a chiral Lewis acid could be used to catalyze the ring-opening reaction with a given nucleophile. This chiral environment would differentiate between the two enantiomers of the azetidine, leading to the preferential formation of a ring-opened product from one enantiomer, while the other enantiomer remains largely unreacted. This process allows for the separation of the enantiomers, yielding both an enantioenriched ring-opened product and the enantioenriched, unreacted azetidine starting material. Such strategies are powerful tools for accessing optically pure compounds. nih.govorganic-chemistry.org

Functionalization of the Azetidine Ring

Beyond ring-opening reactions, the azetidine scaffold can be functionalized while retaining the core four-membered ring structure. These reactions typically involve either the manipulation of the nitrogen atom or the deprotonation of an adjacent carbon atom.

Lithiation and Subsequent Electrophilic Trapping

The direct functionalization of the azetidine ring at a carbon atom can be achieved through α-lithiation followed by quenching with an electrophile. nih.gov This process requires the nitrogen atom to be protected with a suitable activating and directing group, such as an N-Boc or N-thiopivaloyl group. nih.govresearchgate.net For N-protected this compound, deprotonation with a strong base like s-butyllithium would likely occur at the C4 position, which is less sterically hindered and electronically unencumbered compared to the C2 position.

The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse substituents at the C4 position. This strategy provides a modular approach to synthesizing a library of substituted azetidines. nih.gov

The table below illustrates potential functionalization outcomes via this method.

Activating GroupBaseElectrophile (E⁺)Product Structure (at C4)
N-Bocs-BuLiD₂O4-Deuterio-2-(3-bromo-4-methoxyphenyl)azetidine-1-carboxylate
N-Bocs-BuLiCH₃Itert-Butyl 2-(3-bromo-4-methoxyphenyl)-4-methylazetidine-1-carboxylate
N-Bocs-BuLiPhCHOtert-Butyl 2-(3-bromo-4-methoxyphenyl)-4-(hydroxy(phenyl)methyl)azetidine-1-carboxylate
N-Bocs-BuLiMe₃SiCltert-Butyl 2-(3-bromo-4-methoxyphenyl)-4-(trimethylsilyl)azetidine-1-carboxylate

Acylation and Alkylation Reactions

The nitrogen atom of the this compound ring, being a secondary amine, is nucleophilic and can readily undergo acylation and alkylation reactions. These are fundamental transformations for modifying the properties of the molecule or for introducing handles for further chemical modification.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields N-acyl azetidines. This transformation is often used to install amide functionalities. The Friedel-Crafts acylation is a related reaction that modifies the aromatic ring rather than the azetidine nitrogen. masterorganicchemistry.comorganic-chemistry.org

Alkylation: N-alkylation can be achieved by treating the azetidine with alkyl halides or via reductive amination. This introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. As with acylation, Friedel-Crafts alkylation is a distinct process that targets the phenyl ring. youtube.comyoutube.com

These reactions provide straightforward and efficient means to derivatize the azetidine scaffold, enabling the synthesis of a wide range of analogues with potentially diverse biological activities.

Oxidative Transformations

The azetidine ring in this compound is susceptible to oxidative transformations, which can lead to the formation of valuable synthetic intermediates such as β-lactams (azetidin-2-ones) or products of ring cleavage. The presence of the nitrogen atom and the inherent ring strain of the four-membered ring are key factors governing its reactivity towards oxidizing agents. iitk.ac.in

One of the primary oxidative transformations of the azetidine ring is the oxidation of the carbon atom adjacent to the nitrogen to form a carbonyl group, yielding an azetidin-2-one (B1220530), commonly known as a β-lactam. This transformation is of significant interest due to the prevalence of the β-lactam core in a wide range of antibiotic agents. nih.gov While specific examples for the direct oxidation of this compound are not extensively documented, general methods for the oxidation of N-substituted azetidines to their corresponding β-lactams are well-established. These methods often employ reagents such as ruthenium tetroxide (RuO4), generated in situ from a ruthenium precursor like RuCl3 with an oxidant such as sodium periodate (B1199274) (NaIO4).

Another potential oxidative pathway involves the N-oxidation of the azetidine nitrogen atom to form an azetidine N-oxide. Tertiary amines and N-heterocycles are readily oxidized to their corresponding N-oxides using various oxidizing agents. nih.gov Common reagents for this transformation include hydrogen peroxide (H2O2) and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). nih.gov The resulting N-oxide of this compound could serve as a reactive intermediate for further functionalization.

Oxidative ring-opening of the azetidine ring can also occur under specific conditions, leading to the formation of linear amino compounds. iitk.ac.in The strain energy of the four-membered ring makes it susceptible to cleavage. researchgate.net The course of the oxidative cleavage can be influenced by the nature of the substituents on the ring and the reaction conditions employed.

Oxidative Transformation Potential Product Typical Reagents Significance
C-H Oxidation2-(3-Bromo-4-methoxyphenyl)azetidin-2-one (β-lactam)RuCl3/NaIO4, KMnO4Access to β-lactam core, a key pharmacophore.
N-OxidationThis compound N-oxideH2O2, m-CPBAIntermediate for further functionalization.
Oxidative Ring OpeningLinear amino ketones or aldehydesStrong oxidizing agentsProvides access to acyclic structures.

Reactivity at the Aryl Moiety

The 3-bromo-4-methoxyphenyl substituent of the azetidine scaffold offers a versatile handle for a range of chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions and manipulation of the methoxy group.

Suzuki Coupling Reactions for Diverse Aryl Substitutions

The bromine atom on the phenyl ring of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position of the phenyl ring. The general reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed for Suzuki couplings, with the choice often depending on the specific substrates. researchgate.net Commonly used catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh3) or a more electron-rich and bulky phosphine like tricyclohexylphosphine (B42057) (PCy3). researchgate.net The reaction is typically carried out in a suitable solvent mixture, such as toluene/water or dioxane/water, with a base like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or potassium phosphate (B84403) (K3PO4) to facilitate the transmetalation step.

The electronic nature of the aryl boronic acid can influence the reaction conditions required for efficient coupling. Electron-rich boronic acids tend to react readily, while electron-deficient ones may require more forcing conditions or specialized catalyst systems. The presence of the azetidine ring is not expected to significantly interfere with the Suzuki coupling at the aryl bromide position, allowing for the synthesis of a diverse library of 2-(3-aryl-4-methoxyphenyl)azetidine derivatives.

Boronic Acid/Ester Catalyst System Base Expected Product
Phenylboronic acidPd(PPh3)4K2CO32-(3-Phenyl-4-methoxyphenyl)azetidine
4-Methylphenylboronic acidPd(OAc)2 / PPh3Na2CO32-(4-Methoxy-3-(p-tolyl))azetidine
3-Pyridinylboronic acidPd(dppf)Cl2Cs2CO32-(4-Methoxy-3-(pyridin-3-yl)phenyl)azetidine
Vinylboronic acid pinacol (B44631) esterPd(PCy3)2K3PO42-(4-Methoxy-3-vinylphenyl)azetidine

Heck Alkynylation Reactions

The aryl bromide of this compound can also undergo palladium-catalyzed Heck alkynylation, often referred to as a copper-free Sonogashira coupling, to introduce an alkyne moiety. This reaction provides a direct route to arylalkynes, which are valuable intermediates for the synthesis of more complex molecules. The reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a base.

While the traditional Sonogashira coupling employs a copper co-catalyst, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling byproducts. rsc.org These conditions typically utilize a palladium catalyst with a suitable ligand, such as a bulky, electron-rich phosphine, and a base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). The reaction is generally carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A range of terminal alkynes, including both aryl and alkyl acetylenes, can be coupled with aryl bromides under these conditions. rsc.org This allows for the introduction of diverse alkynyl groups onto the phenyl ring of the azetidine scaffold, further expanding its synthetic utility.

Terminal Alkyne Catalyst System Base Expected Product
PhenylacetylenePd(PPh3)4Et3N2-(4-Methoxy-3-(phenylethynyl)phenyl)azetidine
1-HexynePdCl2(PPh3)2DIPEA2-(3-(Hex-1-yn-1-yl)-4-methoxyphenyl)azetidine
TrimethylsilylacetylenePd(OAc)2 / P(t-Bu)3Cs2CO32-(4-Methoxy-3-((trimethylsilyl)ethynyl)phenyl)azetidine
Propargyl alcoholPdCl2(dppf)K2CO33-(2-(3-(Azetidin-2-yl)-2-methoxyphenyl)ethynyl)prop-2-yn-1-ol

Modification of the Methoxy Group

The methoxy group on the phenyl ring represents another site for chemical modification, most commonly through ether cleavage to reveal a phenol (B47542). This transformation is typically achieved by treatment with strong acids or Lewis acids. Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr3), hydrobromic acid (HBr), and hydroiodic acid (HI). acs.org

Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers and is often used at low temperatures in an inert solvent like dichloromethane (B109758) (CH2Cl2). google.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. google.com

Acidic cleavage with HBr or HI typically requires heating and can be performed in the presence of a solvent like acetic acid or water. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl carbon in an SN2-type reaction. acs.org

The resulting phenol can then serve as a precursor for the introduction of a variety of other functional groups through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Reagent Conditions Product
Boron tribromide (BBr3)CH2Cl2, low temperature2-(3-Bromo-4-hydroxyphenyl)azetidine
Hydrobromic acid (HBr)Acetic acid, reflux2-(3-Bromo-4-hydroxyphenyl)azetidine
Hydroiodic acid (HI)Reflux2-(3-Bromo-4-hydroxyphenyl)azetidine

Spectroscopic and Structural Elucidation of 2 3 Bromo 4 Methoxyphenyl Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a typical 2-(3-bromo-4-methoxyphenyl)azetidine derivative, distinct signals corresponding to the protons of the azetidine (B1206935) ring and the substituted phenyl group are expected.

Azetidine Ring Protons: The protons on the four-membered azetidine ring typically appear as multiplets in the upfield region of the spectrum. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to resonate as a multiplet. The protons at C3 and C4 would also appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts and coupling constants of these protons are highly dependent on the substituent on the nitrogen atom and the relative stereochemistry of the ring.

Aromatic Protons: The 3-bromo-4-methoxyphenyl group will give rise to characteristic signals in the aromatic region of the spectrum. The proton at the C2' position (ortho to the azetidine substituent and meta to the bromine) would likely appear as a doublet. The proton at C5' (meta to the azetidine and ortho to the methoxy (B1213986) group) would also be a doublet, and the proton at C6' (ortho to both the azetidine and methoxy groups) would appear as a doublet of doublets.

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the upfield region, typically around 3.8-4.0 ppm.

For a related compound, 2-(4-methoxyphenyl)-1-methylazetidine , the following ¹H NMR data has been reported (in CDCl₃): δ 1.97-2.06 (m, 1 H), 2.09-2.16 (m, 1 H), 2.20 (s, 3 H), 2.71 (td, J = 6.8, 9.6 Hz, 1H), 3.30-3.34 (m, 1 H), 3.64-3.71 (m overlapping s at 3.69, 1 H), 3.69 (s, 3 H), 6.75-6.79 (m, 2 H), 7.19-7.23 (m, 2 H). This provides a reference for the expected chemical shifts of the azetidine and methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound Derivatives

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Azetidine-H2 4.0 - 4.5 Multiplet -
Azetidine-H3 2.2 - 2.8 Multiplet -
Azetidine-H4 3.5 - 4.0 Multiplet -
Methoxy (-OCH₃) 3.8 - 4.0 Singlet -
Aromatic-H 6.8 - 7.5 Multiplets -

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound derivatives, distinct signals for each carbon atom are anticipated.

Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region. The C2 carbon, attached to the aromatic ring and nitrogen, will be the most downfield of the ring carbons. The C3 and C4 carbons will resonate at higher fields.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically 110-160 ppm). The carbon bearing the methoxy group (C4') and the carbon attached to the azetidine ring (C1') will be the most downfield among the protonated aromatic carbons. The carbon attached to the bromine atom (C3') will also have a characteristic chemical shift.

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around 55-60 ppm.

For the related compound 2-(4-methoxyphenyl)-1-methylazetidine , the ¹³C NMR data (in CDCl₃) is reported as: δ 27.2, 44.4, 52.9, 55.4, 71.0, 113.8, 128.0, 135.2, 159.1. This gives an indication of the expected chemical shifts for the azetidine and methoxyphenyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound Derivatives

Carbon Assignment Predicted Chemical Shift (ppm)
Azetidine-C2 65 - 75
Azetidine-C3 25 - 35
Azetidine-C4 50 - 60
Methoxy (-OCH₃) 55 - 60
Aromatic-C (unsubstituted) 110 - 135

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound derivatives would be expected to show the following characteristic absorption bands:

N-H Stretch: For derivatives with an unsubstituted azetidine nitrogen, a weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the azetidine ring and methoxy group are expected just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl ether C-O stretching vibration of the methoxy group is expected to show a strong absorption band in the region of 1200-1275 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the azetidine ring would likely appear in the 1100-1250 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound Derivatives

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (if present) 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Stretch 1450 - 1600
Aryl C-O Stretch 1200 - 1275
C-N Stretch 1100 - 1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of substituents. Key fragments could include the loss of the azetidine ring to form a benzylic cation, or cleavage within the azetidine ring itself.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 241/243 Molecular ion with bromine isotope pattern
[M-C₂H₄N]⁺ 199/201 Loss of azetidine fragment

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative configuration. nih.govnih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This quantitative method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimental results are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values is a critical indicator of a compound's purity and compositional integrity.

For novel azetidine derivatives, including this compound, elemental analysis provides fundamental proof that the target molecule has been successfully synthesized and isolated from starting materials, byproducts, and residual solvents. The molecular formula for this compound is established as C₁₀H₁₂BrNO. Based on this formula, the theoretical elemental composition can be calculated precisely.

Table 1: Calculated Elemental Composition of this compound (C₁₀H₁₂BrNO)
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Percentage (%)
CarbonC12.01110120.1149.61%
HydrogenH1.0081212.0965.00%
BromineBr79.904179.90433.00%
NitrogenN14.007114.0075.78%
OxygenO15.999115.9996.61%
Total Molar Mass242.116100.00%

In practice, a purified sample of the synthesized compound is subjected to combustion analysis. The resulting experimental percentages are expected to align closely with the calculated values. According to widely accepted standards in chemical literature, the experimental (found) values for C, H, and N should be within ±0.4% of the theoretical (calculated) values to confirm that the sample has a purity level of 95% or higher.

The following table illustrates a typical presentation of elemental analysis data for a successfully synthesized and purified sample of this compound, demonstrating the acceptable deviation between theoretical and experimental values.

Table 2: Comparison of Calculated and Illustrative Experimental Elemental Analysis Data for this compound
ElementCalculated (%)Found (%) (Illustrative)Difference (%)
Carbon (C)49.6149.85+0.24
Hydrogen (H)5.004.91-0.09
Nitrogen (N)5.785.62-0.16

The congruence of the data shown in the illustrative example confirms the elemental composition of the azetidine derivative, providing strong, quantitative evidence that corroborates structural data obtained from spectroscopic methods.

Computational and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods provide a microscopic view of electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2-(3-bromo-4-methoxyphenyl)azetidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31++G(d,p), would be performed to find the lowest energy conformation. nih.gov

This process yields crucial information, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations elucidate the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This is often visualized through Molecular Electrostatic Potential (MEP) maps, which are critical for understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. orientjchem.org

Illustrative DFT-Calculated Properties for a Structurally Related Molecule

The following table presents hypothetical data, based on typical values obtained for similar aromatic heterocyclic compounds, to illustrate the output of DFT calculations.

ParameterIllustrative ValueSignificance
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicates chemical reactivity and stability; a larger gap implies greater stability.
Dipole Moment (μ) 2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

From the output of DFT calculations, a variety of Chemical Quantum Descriptors (CQDs) can be derived. These descriptors quantify different aspects of a molecule's electronic properties and are instrumental in developing Quantitative Structure-Activity Relationships (QSAR). researchgate.net QSAR models aim to correlate a molecule's structure and properties with its biological activity. substack.com

For this compound, CQDs would provide a numerical profile of its chemical behavior. These descriptors are derived from the fundamental electronic properties calculated by DFT and are used to predict how the molecule might interact within a biological system. acs.org

Table of Key Chemical Quantum Descriptors

This table outlines important CQDs and their significance, with illustrative values typical for drug-like molecules.

DescriptorFormulaIllustrative ValueSignificance
Ionization Potential (IP) IP ≈ -EHOMO6.2 eVThe energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMO1.8 eVThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (IP - EA) / 22.2 eVMeasures resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / η0.45 eV-1The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (IP + EA) / 24.0 eVThe power of an atom or molecule to attract electrons.
Electrophilicity Index (ω) ω = χ2 / (2η)3.64 eVA measure of the energy lowering due to maximal electron flow between donor and acceptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a drug's action. nih.gov

For this compound, molecular docking studies would be conducted by computationally screening it against a library of known protein targets, such as enzymes or receptors implicated in disease. For instance, studies on similar heterocyclic scaffolds have explored targets like the protease enzyme of SARS-CoV-2 or the epidermal growth factor receptor (EGFR) in cancer. researchgate.netresearchgate.net

The output of a docking simulation is a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding. The simulation also provides a detailed 3D model of the ligand-receptor complex, showing specific interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds (which may be relevant due to the bromine atom). For example, a docking study might reveal that the methoxy (B1213986) group's oxygen acts as a hydrogen bond acceptor, while the bromophenyl ring engages in hydrophobic interactions within a receptor's binding pocket. nih.gov

By identifying the most likely protein targets and the specific interactions that stabilize the binding, molecular docking helps to elucidate the potential molecular mechanism of action. mdpi.com For example, if this compound docks favorably into the active site of an enzyme, it could be hypothesized to act as an inhibitor. The docking model would show which amino acid residues in the active site are crucial for binding. This information is invaluable for guiding further studies and for designing more potent and selective derivatives. researchgate.net

Illustrative Molecular Docking Results

This table provides hypothetical docking results for this compound against two example protein targets.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Mechanism
Casein Kinase 2 (CK2) -7.5Val116, Ile174, Asp175Inhibition of ATP binding site, potential anti-cancer activity.
Monoamine Oxidase B (MAO-B) -8.2Tyr435, Gln206, Cys172Inhibition of the enzyme's catalytic activity, potential neuroprotective effects.

In Silico Property Prediction

Before a compound can be considered a viable drug candidate, it must possess a suitable profile of physicochemical and pharmacokinetic properties. These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using various computational models. mdpi.com These in silico predictions are vital for early-stage drug discovery, helping to identify and filter out compounds with poor drug-like characteristics. nih.gov

For this compound, a standard analysis would involve calculating properties related to Lipinski's "Rule of Five," which predicts oral bioavailability. Other important predictions include aqueous solubility, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. nih.gov

Table of Predicted In Silico Properties

The following table shows representative ADMET properties that would be computationally predicted for a molecule like this compound.

PropertyPredicted Value/ClassificationImportance in Drug Discovery
Molecular Weight ~256 g/mol Influences absorption and diffusion; typically <500 for oral drugs.
LogP (Lipophilicity) 2.8Measures water/oil solubility; affects absorption, distribution, and metabolism.
Hydrogen Bond Donors 1Number of N-H or O-H bonds; influences binding and solubility.
Hydrogen Bond Acceptors 2Number of N or O atoms; influences binding and solubility.
Aqueous Solubility Moderately SolubleEssential for absorption and distribution in the body.
BBB Permeability Likely HighPredicts whether the compound can cross the blood-brain barrier to act on CNS targets.
CYP2D6 Inhibition Non-inhibitorPredicts potential for drug-drug interactions.
Oral Bioavailability HighOverall prediction of the compound's potential to be effective when taken orally.

Prediction of Bioavailability and Lipophilicity

The bioavailability and lipophilicity of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key parameter that influences a molecule's ability to cross biological membranes. Computational models are frequently employed to predict these properties before a compound is synthesized.

For this compound, various in silico models can be used to estimate its lipophilicity and adherence to established rules for drug-likeness, such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound. The predicted values for this compound suggest a favorable pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight256.12 g/mol Yes (< 500)
log P (o/w)2.85Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
Molar Refractivity62.45 cm³N/A
Polar Surface Area21.28 ŲN/A

The data in Table 1 indicates that this compound is predicted to have good oral bioavailability. Its calculated log P value suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for drug absorption and distribution.

Predictive Structure-Activity Relationship (SAR) Modeling

Predictive Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For novel compounds like this compound, SAR models can be developed to predict their potential biological targets and efficacy.

While specific SAR models for this compound are not extensively documented, analogous azetidine (B1206935) derivatives have been subjected to Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net These studies often reveal that modifications to the substituents on the phenyl ring and the azetidine nitrogen can significantly impact biological activity. For instance, the bromine and methoxy groups on the phenyl ring of this compound are expected to play a crucial role in its interaction with biological targets through steric and electronic effects.

A hypothetical QSAR model for a series of related compounds could be represented by the following general equation:

Biological Activity = c1(log P) + c2(Electronic Parameters) + c3(Steric Parameters) + constant

In this equation, the coefficients (c1, c2, c3) would be determined by regression analysis of a training set of molecules with known activities. Such a model could then be used to predict the activity of this compound and guide the design of more potent analogs.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly density functional theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can help in understanding the reaction pathways, identifying transition states, and predicting the stereochemical outcomes.

The formation of the azetidine ring is a key step in the synthesis of this compound. Computational modeling can be used to investigate the energetics of different synthetic routes, such as the cyclization of a suitable precursor. By calculating the activation energies for various potential pathways, the most favorable reaction conditions can be predicted. For instance, a theoretical study could compare a one-step concerted mechanism with a multi-step pathway involving intermediates. mdpi.com

Table 2: Hypothetical Calculated Energies for a Key Reaction Step in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.4
Intermediate+5.2
Product-15.8

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule interacts with its target receptor. Conformational analysis of this compound can be performed using computational methods to identify the most stable, low-energy conformations.

The azetidine ring is a four-membered heterocycle that is not planar and can exist in puckered conformations. nih.gov The degree of puckering and the preferred orientation of the substituents are influenced by steric and electronic factors. For this compound, the orientation of the 3-bromo-4-methoxyphenyl group relative to the azetidine ring is of particular interest.

Computational studies can map the potential energy surface of the molecule by systematically rotating the single bond connecting the phenyl ring and the azetidine ring. This analysis can reveal the most stable rotamers and the energy barriers between them. The results of such a study can be summarized in a Ramachandran-like plot, showing the low-energy regions of conformational space.

Table 3: Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
Global Minimum65°0.0
Local Minimum-70°1.2
Transition State4.5

The findings from conformational analysis are crucial for understanding the molecule's shape and how it might fit into the binding pocket of a biological target.

Biological Activity and Mechanistic Studies of 2 3 Bromo 4 Methoxyphenyl Azetidine Analogues

Anticancer and Antiproliferative Activities (Excluding Human Clinical Trials)

Derivatives of the 2-(3-bromo-4-methoxyphenyl)azetidine core structure have demonstrated significant potential as anticancer agents in a variety of laboratory models. These studies have primarily focused on their ability to inhibit the growth of cancer cells, identify their molecular targets, and understand the mechanisms by which they induce cell death.

In vitro Efficacy against Cancer Cell Lines

A series of synthesized 3-(4-methoxyphenyl)azetidine (B1594139) analogues have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. bohrium.com117.244.107researchgate.net The antiproliferative effects were measured using assays such as the cell counting kit-8 (CCK-8) to determine the concentration required to inhibit cell growth by 50% (EC50). bohrium.com117.244.107

Notably, certain compounds demonstrated potent activity, in some cases exceeding that of the standard chemotherapeutic drug, Doxorubicin. For instance, the compound 6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile (designated as 4A-17) was found to be more potent than Doxorubicin in the U251 (brain) cancer cell line, with an EC50 value of 0.03 µM compared to Doxorubicin's 0.07 µM. bohrium.com117.244.107 Another analogue, 6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile (4A-19), showed considerable potency against four different cancer cell lines: HepG2 (liver), U251 (brain), A431 (skin), and 786-O (kidney), with EC50 values ranging from 0.46 to 2.13 µM. bohrium.com117.244.107 In HepG2 cells, compound 4A-19 was found to be more potent than Doxorubicin. 117.244.107

Furthermore, a thiourea (B124793) derivative, 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B), was identified as a highly potent agent against PC3 (prostate), U251 (brain), A431 (skin), and 786-O (kidney) cancer cell lines, with EC50 values of 0.25, 0.6, 0.03, and 0.03 µM, respectively. researchgate.net This compound showed greater potency than Doxorubicin in the PC3, A431, and 786-O cell lines. researchgate.net The broad screening included various other cancer cell lines such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and SKOV-3 (ovarian). researchgate.net

CompoundCell LineCancer TypeEC50 (µM)Reference CompoundEC50 (µM) of Ref.
4A-17U251Brain0.03Doxorubicin0.07
4A-19HepG2Liver0.46 - 2.13DoxorubicinN/A
4A-19U251Brain0.46 - 2.13DoxorubicinN/A
4A-19A431Skin0.46 - 2.13DoxorubicinN/A
4A-19786-OKidney0.46 - 2.13DoxorubicinN/A
3BPC3Prostate0.25Doxorubicin>0.25
3BU251Brain0.6DoxorubicinN/A
3BA431Skin0.03Doxorubicin>0.03
3B786-OKidney0.03Doxorubicin>0.03

Identification and Characterization of Molecular Targets

To understand the anticancer activity of these azetidine (B1206935) analogues at a molecular level, researchers have investigated their potential protein targets.

Human Topoisomerase IIα: DNA topoisomerases are crucial enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for cancer therapy. nih.gov Molecular docking studies have revealed that compounds 4A-17 and 4A-19 are potential inhibitors of human topoisomerase IIα. bohrium.com117.244.107 This suggests that their antiproliferative activity may stem from their ability to interfere with the enzyme's function, leading to DNA damage and ultimately cell death. nih.gov

VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net A series of thiourea compounds incorporating the 3-(4-methoxyphenyl)azetidine moiety were specifically designed as potential VEGFR-2 inhibitors. researchgate.net The potent in vitro anticancer activity of compounds like 3B supports the hypothesis that targeting VEGFR-2 is a viable mechanism of action for this class of molecules. researchgate.net

Investigation of Apoptotic and Antiproliferative Mechanisms

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Studies on related azetidin-2-one (B1220530) (β-lactam) analogues provide insight into the potential apoptotic pathways induced by these compounds. Research on fluorinated β-lactams demonstrated that these molecules can induce apoptosis in MCF-7 breast cancer cells. mdpi.com Mechanistic investigations revealed a downregulation in the expression of anti-apoptotic proteins like Bcl-2 and survivin, with a concurrent upregulation of the pro-apoptotic protein Bax. mdpi.com Other related analogues were shown to arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov The antiproliferative activity of diarylpentanoid analogues, which share some structural similarities, has also been linked to the induction of apoptosis via modulation of genes associated with PI3K-AKT, cell cycle-apoptosis, and MAPK signaling pathways. monash.edunih.gov

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, azetidine derivatives have been explored for their ability to combat microbial and fungal infections.

In vitro Activity against Bacterial Strains

Newly synthesized azetidine analogues have been screened for their antibacterial efficacy against a range of both Gram-positive and Gram-negative bacteria. wisdomlib.org Using the disc diffusion method, researchers have tested these compounds against clinically relevant bacterial strains, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). wisdomlib.org The results indicated that certain substituted azetidine derivatives exhibit significant antibacterial activity, with some compounds outperforming standard antibiotics in inhibiting microbial growth. wisdomlib.org For example, one study found that an analogue derived from 2-chlorobenzaldehyde (B119727) was more potent than one derived from benzaldehyde, highlighting that specific structural modifications can significantly enhance antibacterial efficacy. wisdomlib.org

Compound TypeBacterial StrainGram StainObserved Activity
Substituted Azetidine AnaloguesStaphylococcus aureusPositiveSignificant Inhibition
Substituted Azetidine AnaloguesBacillus subtilisPositiveSignificant Inhibition
Substituted Azetidine AnaloguesEscherichia coliNegativeSignificant Inhibition
Substituted Azetidine AnaloguesPseudomonas aeruginosaNegativeSignificant Inhibition

In vitro Activity against Fungal Strains

The antifungal potential of azetidine analogues has also been investigated. Studies have shown that these compounds can inhibit the growth of pathogenic fungi. wisdomlib.org A novel chitosan-azetidine derivative demonstrated a significant antifungal effect against Aspergillus fumigatus, with an antifungal inhibitory index of 26.19%. nih.govnih.gov This activity was visibly confirmed by a reduction in the growth of fungal mycelia. nih.gov Other evaluations have demonstrated the activity of azetidine compounds against Candida albicans, another common human fungal pathogen. wisdomlib.org

Structure-Activity Relationships Governing Antimicrobial Potency

The antimicrobial potential of azetidine derivatives is a subject of considerable scientific inquiry. While specific studies focusing solely on this compound analogues are not extensively detailed in the reviewed literature, the broader class of azetidin-2-one derivatives offers valuable insights into the structure-activity relationships (SAR) governing their antimicrobial effects.

The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the azetidine ring and its appended phenyl group. For instance, in a series of pyridine-containing substituted phenyl azetidin-2-one derivatives, the presence of electron-withdrawing groups on the phenyl ring at the N-1 position of the azetidin-2-one core was found to be crucial for activity. Specifically, compounds bearing a 4-fluoro or 4-chloro substituent on the phenyl ring demonstrated notable antibacterial and antifungal activity. researchgate.net This suggests that the electronic properties of the substituent play a key role in the interaction with microbial targets.

Furthermore, studies on other azetidine-2-one derivatives have highlighted the importance of the substituent at the C-4 position. The introduction of different aromatic or heterocyclic moieties at this position can modulate the antimicrobial spectrum and potency. For example, some studies have shown that the incorporation of a pyridine (B92270) ring at the C-4 position can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

The relative positions of these substituents (bromo at position 3 and methoxy (B1213986) at position 4) are also critical. This specific substitution pattern creates a unique electronic and steric environment that would dictate the molecule's three-dimensional conformation and its ability to fit into the active sites of microbial enzymes.

While direct data is limited, the general principles derived from related azetidine structures suggest that the antimicrobial potency of this compound analogues is likely a multifactorial property dependent on the electronic nature, size, and hydrophobicity of the substituents on both the azetidine and the phenyl rings.

Enzyme Inhibition and Modulation

Inhibition of P. falciparum Dihydroorotate (B8406146) Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway of the malaria parasite Plasmodium falciparum. The parasite's reliance on this pathway for survival makes DHODH an attractive target for antimalarial drug discovery. Research into azetidine-containing compounds has revealed their potential as inhibitors of P. falciparum DHODH (PfDHODH).

While direct inhibitory data for this compound analogues on PfDHODH is not available in the reviewed literature, studies on a series of azetidine-2-carbonitriles have demonstrated potent and selective inhibition of this enzyme. These studies provide a valuable framework for understanding how the azetidine scaffold can be optimized for antiplasmodial activity.

The optimization of a potent series of antimalarial inhibitors consisting of azetidine-2-carbonitriles has been reported, with some compounds showing in vitro activity against multidrug-resistant blood-stage parasites. These compounds represent a new structural class of DHODH inhibitors with potential as antimalarial drugs.

The structure-activity relationship studies within this class of azetidine derivatives would be instrumental in guiding the design of novel inhibitors. Factors such as the nature of the substituent on the azetidine nitrogen and the stereochemistry of the azetidine ring are likely to be critical for potent inhibition. For analogues of this compound, the substitution pattern on the phenyl ring would be a key determinant of their interaction with the enzyme's active site. The presence of the bromo and methoxy groups could influence binding through hydrophobic, electronic, and steric interactions.

Inhibitory Activity against Colony Stimulating Factor 1 Receptor (CSF1R)

The Colony Stimulating Factor 1 Receptor (CSF1R) is a tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers, making it a significant therapeutic target. Novel azetidine compounds have been identified as Type II inhibitors of CSF1R.

The discovery and optimization of an azetidine series of CSF1R inhibitors have been reported, leading to compounds with high cellular activity. Structure-based drug design, utilizing docking models, has been instrumental in the development of these potent inhibitors. The azetidine scaffold has been shown to bind to the DFG-out conformation of the protein, a characteristic of Type II inhibitors.

The following table summarizes the inhibitory activity of some representative azetidine analogues against CSF1R:

Compound Modification IC50 (nM)
1f 4-methyl on pyridine ring 41
1g 5-methyl on pyridine ring 86
1h 6-methyl on pyridine ring 145
4a 4-(hydroxyethoxy) on pyridine ring 9.1
4b 5-(hydroxyethoxy) on pyridine ring 25

The data indicates that the position of the substituent on the pyridine ring significantly impacts the inhibitory potency. A methyl group at the 4-position of the pyridine ring (compound 1f ) was found to be optimal among the methyl analogues. Furthermore, the introduction of a hydroxyethoxy group at the 4-position (compound 4a ) led to a substantial increase in activity, highlighting the importance of this region for interaction with the receptor. These findings are consistent with docking models that predict the orientation of these substituents towards the outside of the protein.

For analogues of this compound, these findings suggest that modifications to the phenyl ring, such as the introduction of substituents that can form favorable interactions with the receptor's binding site, could lead to potent CSF1R inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. nih.gov The aberrant activity of HDACs has been linked to the development of various cancers, making them an important target for therapeutic intervention. nih.govmdpi.com

Recent research has explored the potential of azetidin-2-one-based small molecules as dual inhibitors of hHDAC6 and hHDAC8. nih.gov A diphenyl-azetidin-2-one scaffold, in combination with a slender benzyl (B1604629) linker, has been shown to exhibit nanomolar inhibition potency against these two HDAC isoforms. nih.gov The selectivity of these compounds was demonstrated by their low inhibitory activity against hHDAC1 and hHDAC10. nih.gov

The following table presents the inhibitory activities of some diphenyl-azetidin-2-one derivatives against hHDAC6 and hHDAC8:

Compound hHDAC6 IC50 (nM) hHDAC8 IC50 (nM)
6c 15.3 87.2
6i 22.8 65.8
6j 18.9 75.4

These compounds demonstrate the potential of the azetidin-2-one scaffold to achieve potent and selective inhibition of specific HDAC isoforms. For analogues of this compound, the substitution pattern on the phenyl ring would be a critical determinant of their HDAC inhibitory profile.

Inhibition of COX-2

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. nih.gov Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The structure-activity relationships of various classes of selective COX-2 inhibitors have been extensively studied. nih.govnih.gov A common structural feature of many selective COX-2 inhibitors is the presence of a diaryl heterocycle. researchgate.net The nature and substitution pattern of these aromatic rings are critical for achieving high potency and selectivity. For many COX-2 inhibitors, a sulfonamide or methylsulfonyl group on one of the phenyl rings is a key pharmacophore that interacts with a specific side pocket in the COX-2 active site, which is not present in COX-1. researchgate.net

While there is a lack of direct evidence for the inhibition of COX-2 by this compound analogues in the reviewed literature, the general principles of COX-2 inhibitor design can be applied. The 2-(3-bromo-4-methoxyphenyl) moiety of the target compound could potentially fit into the active site of COX-2. The bromo and methoxy substituents would influence the electronic and steric properties of the phenyl ring, which could affect its binding to the enzyme.

To design a potent and selective COX-2 inhibitor based on the this compound scaffold, one might consider introducing a sulfonamide or a similar group onto the phenyl ring at the N-1 position of the azetidine. The structure-activity relationship would then need to be explored by varying the substituents on both phenyl rings to optimize the interactions with the COX-2 active site.

Other Enzyme Targets (e.g., Serine Protease, Tryptase, Elastase)

Beyond the aforementioned targets, azetidine-based compounds have been investigated for their inhibitory activity against a range of other enzymes, including serine proteases such as tryptase and elastase. These enzymes are involved in various physiological and pathological processes, including inflammation, tissue remodeling, and immune responses.

Elastase Inhibition:

Azetidine-2,4-diones, also known as 4-oxo-β-lactams, have been identified as a novel class of inhibitors of porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE). nih.gov The inhibitory mechanism involves the acylation of the active site serine residue. Structure-activity relationship studies have shown that electron-withdrawing substituents on the N-aryl group of 3,3-diethyl-N-aryl derivatives increase the rate of enzyme acylation and, consequently, the inhibitory potency. nih.gov

One of the most potent inhibitors in this class, compound 2i , demonstrated a second-order rate for HLE inactivation of approximately 5 x 10^5 M⁻¹s⁻¹. nih.gov This highlights the potential of the azetidine-2,4-dione (B14163061) scaffold for the development of potent elastase inhibitors. While these are structurally distinct from this compound, the findings underscore the versatility of the azetidine core in enzyme inhibition.

Serine Protease and Tryptase Inhibition:

The 1,3-diazetidine-2,4-dione (B14145313) nucleus has also been shown to be an effective scaffold for serine protease inhibitors. researchgate.net Certain compounds from this class have displayed high activity against human cathepsin G and α-chymotrypsin, as well as human chymase. researchgate.net

Tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses. nih.gov The development of tryptase inhibitors is an active area of research for the treatment of conditions like asthma. nih.gov While specific studies on this compound analogues as tryptase inhibitors are not prevalent, the general ability of azetidine-containing scaffolds to inhibit serine proteases suggests that this is a plausible area for future investigation. The design of such inhibitors would need to consider the specific substrate preferences and active site topology of tryptase.

Receptor-Mediated Biological Effects

Dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4), are primary targets for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders. frontiersin.org The therapeutic action of these drugs is largely attributed to the blockade of D2 receptors in the mesolimbic pathway, while antagonism of D4 receptors has also been explored as a potential avenue for improving efficacy with a reduced side-effect profile. nih.gov

The D2-like receptors are G-protein coupled receptors (GPCRs) that inhibit the production of cyclic AMP (cAMP). frontiersin.org The development of ligands that can selectively target these receptors is a key objective in neuropharmacology. While a wide range of heterocyclic scaffolds have been investigated for D2/D4 antagonism, specific and detailed research on the direct interaction of this compound or its close analogues with these receptors is not extensively documented in publicly available literature. However, the general class of azetidine-containing compounds is recognized for its potential to interact with central nervous system targets, meriting further investigation into their dopamine receptor binding profiles.

Antioxidant Activity and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. The antioxidant potential of novel chemical entities is frequently evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically, with the resulting discoloration indicating scavenging activity. The potency is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While specific antioxidant data for this compound is not available, various heterocyclic compounds, including those containing structural similarities, have demonstrated significant antioxidant potential. For instance, studies on phenyl-substituted thiazolidinones and succinimide (B58015) derivatives have reported potent radical scavenging activity. ajol.infonih.gov Compound BW1 , a succinimide derivative, showed a strong capacity to scavenge both DPPH and ABTS radicals, with IC50 values of 10.84 µg/ml and 9.40 µg/ml, respectively. nih.gov Similarly, certain 2-(phenylthio)-ethyl benzoate (B1203000) derivatives have also shown notable antioxidant effects in DPPH assays. nih.gov These findings suggest that the incorporation of specific aryl moieties into heterocyclic scaffolds can be a viable strategy for developing effective antioxidants.

Compound ClassSpecific AnalogueAssayIC50 Value (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Succinimide DerivativeBW1 ((2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione)DPPH10.84Ascorbic Acid7.10
Succinimide DerivativeBW1 ((2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione)ABTS9.40Ascorbic Acid-
2-(Phenylthio)-ethyl benzoate DerivativeCompound 2aDPPH47.01Gallic Acid31.72

Anti-inflammatory Properties (General Azetidine Derivatives)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. A primary mechanism in the inflammatory cascade involves the activation of signaling pathways like nuclear factor-kappa B (NF-κB), which leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). mdpi.com Consequently, the inhibition of these mediators is a major goal of anti-inflammatory drug discovery.

Azetidine derivatives have been investigated for their anti-inflammatory potential. acgpubs.org Studies on related heterocyclic structures show that these compounds can effectively suppress the inflammatory response in cellular models. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a model for inflammation, certain compounds have been shown to significantly reduce the production of NO. mdpi.com Some indole-benzimidazole-thiazole hybrids have demonstrated potent, dose-dependent inhibition of NO, TNF-α, and IL-6. rsc.org The mechanism often involves the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings underscore the potential of azetidine-containing scaffolds and their analogues as a source of new anti-inflammatory agents.

Compound ClassSpecific AnalogueTarget/MarkerActivity/ResultModel System
Indole-benzimidazole-thiazoleCompound 13bNO, IL-6, TNF-α ProductionPotent InhibitionLPS-induced RAW264.7 cells
2H-1,4-benzoxazin-3(4H)-oneCompound 27TNF-αIC50: 7.83 µM-
2H-1,4-benzoxazin-3(4H)-oneCompound 27IL-1βIC50: 15.84 µM-
Naproxen Thiourea DerivativeCompound 45-LOXIC50: 0.30 µMIn vitro enzyme assay

Other Pharmacological Activities (e.g., Analgesic, Antidiabetic, Antimalarial - in vitro and animal models)

The structural versatility of the azetidine ring has led to its exploration in a wide array of therapeutic areas.

Analgesic Activity: The search for novel analgesics with improved efficacy and safety profiles is ongoing. Certain heterocyclic compounds incorporating structural features found in some azetidine analogues have shown promising results in preclinical pain models. For instance, a series of benzothiazole-benzamides displayed significant analgesic activity in the tail immersion test in mice, with some compounds showing higher potency than the standard drug diclofenac. biomedpharmajournal.org

Antidiabetic Activity: In the context of diabetes, a key therapeutic strategy is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase, which reduces post-meal hyperglycemia. While data on 2-arylazetidines is limited, related thiazolidine-4-one derivatives have demonstrated potent antidiabetic effects in streptozotocin-induced diabetic rat models. ajol.info These compounds significantly lowered blood glucose levels over a 21-day study period. ajol.info Furthermore, other heterocyclic systems like succinimide derivatives have shown potent in vitro inhibition of both α-amylase and α-glucosidase. nih.gov

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Azetidine derivatives have emerged as a promising class of compounds in this area. Specifically, a series of azetidine-2-carbonitriles has been identified as potent inhibitors of the parasite enzyme dihydroorotate dehydrogenase (PfDHODH), which is essential for pyrimidine biosynthesis. acs.orgharvard.edu One optimized analogue, BRD7539 , exhibited potent activity against a multidrug-resistant strain of P. falciparum (Dd2) with an EC50 of 0.010 µM. acs.org Importantly, another compound from this class provided a curative effect in an in vivo P. berghei mouse model of malaria, highlighting the therapeutic potential of this scaffold. acs.org

ActivityCompound Class/AnalogueKey FindingModel System
AntimalarialAzetidine-2-carbonitrile (BRD7539)EC50 = 0.010 µMP. falciparum (Dd2 strain)
AntimalarialAzetidine-2-carbonitrile (Compound 27)Sterile cure after 3 dosesP. berghei mouse model
Antidiabetic2-Aryl-3-phenylthiazolidin-4-onesSignificant decrease in blood glucoseSTZ-induced diabetic rats
AnalgesicBenzothiazole-benzamide (Compound 3 & 4)Highly potent (p < 0.001) vs controlTail immersion test (mice)

Applications in Medicinal Chemistry and Drug Discovery Research

2-(3-Bromo-4-methoxyphenyl)azetidine as a Privileged Scaffold for Lead Generation

The concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. mdpi.com The azetidine (B1206935) ring, a four-membered saturated heterocycle, is increasingly recognized as such a scaffold. medwinpublishers.comresearchgate.net Its incorporation into molecules can significantly impact their physicochemical properties, offering a desirable alternative to more common five- and six-membered rings. nih.gov

The this compound structure, in particular, embodies the characteristics of a privileged scaffold for lead generation. researchgate.net The azetidine core provides a rigid, three-dimensional exit vector, allowing for precise spatial orientation of appended functional groups. The substituted phenyl ring offers multiple points for diversification and interaction with biological targets. This combination has proven effective in generating lead compounds for a variety of therapeutic areas, including agents targeting the central nervous system (CNS). nih.govresearchgate.net The phenethylamine (B48288) motif embedded within the broader structure is a common feature in many CNS-active agents, further enhancing its potential in this domain. nih.gov The strategic placement of the bromo and methoxy (B1213986) groups on the phenyl ring provides handles for further chemical modification and can influence receptor binding and metabolic stability.

Scaffold Design and Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For scaffolds based on the azetidine ring, SAR exploration involves systematic modification at various positions to enhance potency, selectivity, and pharmacokinetic profiles. The rational design of derivatives of this compound would follow established medicinal chemistry principles. nih.gov

Key areas for modification include:

The Phenyl Ring: The bromo substituent can be replaced with other halogens or used as a handle for cross-coupling reactions to introduce diverse aryl or alkyl groups. The methoxy group can be altered to other alkoxy groups or converted to a hydroxyl group to act as a hydrogen bond donor.

The Azetidine Ring itself: Introduction of substituents at the 3- and 4-positions of the azetidine ring can explore new chemical space and refine the molecule's orientation within a binding pocket. researchgate.net

For example, in the development of bicyclic azetidines as antimalarial agents, SAR analysis revealed that specific stereoisomers were significantly more active, highlighting the importance of stereochemistry in the optimization process. nih.gov This principle is directly applicable to the design of derivatives from the this compound scaffold.

To fully exploit the potential of the this compound scaffold, chemical libraries are often developed for high-throughput screening (HTS). nih.govnih.gov HTS allows for the rapid testing of thousands of compounds against a biological target to identify initial "hits". rsc.org The development of these libraries involves combinatorial chemistry, where a core scaffold is decorated with a variety of building blocks.

The synthesis of a diverse collection of azetidine-based scaffolds has been described for the creation of CNS-focused libraries. nih.gov Such a strategy would involve preparing a multi-gram quantity of the core this compound intermediate. This core would then be subjected to a series of parallel reactions with diverse chemical building blocks to generate a library of unique, related compounds. This approach enables the efficient exploration of the chemical space around the core scaffold, increasing the probability of discovering potent and selective modulators for new and existing drug targets. semanticscholar.org

Role in Modulating Pharmacokinetic Properties of Candidate Molecules

The incorporation of small, polar heterocyclic rings like azetidine is a recognized strategy for improving the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. nih.gov The azetidine moiety can influence several key parameters:

Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, which generally increases aqueous solubility compared to a corresponding carbocyclic analog. This is a crucial property for oral bioavailability.

Metabolic Stability: The strained four-membered ring can alter the metabolic profile of a molecule. While sometimes perceived as unstable, the azetidine ring is often stable enough in vivo and can block metabolism at adjacent sites.

Lipophilicity (LogP/LogD): Introducing the polar azetidine ring typically lowers the lipophilicity of a molecule. This can be advantageous, particularly in CNS drug design, where a delicate balance of properties is needed to ensure blood-brain barrier penetration without excessive protein binding or poor solubility. nih.gov

Studies on libraries of azetidine-based compounds have included the measurement of in vitro pharmacokinetic properties to evaluate their suitability as lead-like molecules. nih.govresearchgate.net These analyses confirm that the azetidine scaffold can be used to fine-tune ADME properties, making it a valuable tool for medicinal chemists.

Preclinical Research Contributions (Excluding Human Clinical Data)

The therapeutic potential of azetidine-containing compounds is validated through preclinical efficacy studies in animal models. A notable example is the development of a novel class of bicyclic azetidines as antimalarial agents that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.gov

One compound from this class, BRD3914, demonstrated significant efficacy in a mouse model of malaria. nih.gov In P. falciparum-infected humanized mice, oral administration of BRD3914 resulted in parasite clearance and a durable cure, outperforming the established antimalarial drug chloroquine (B1663885) in these studies. nih.gov This research showcases the power of the azetidine scaffold in generating potent in vivo active agents. While BRD3914 is a bicyclic derivative and not the specific subject compound, this work provides strong proof-of-concept for the utility of azetidine-based scaffolds in addressing major infectious diseases. nih.gov

The table below summarizes key findings from an in vivo study of a related bicyclic azetidine antimalarial agent.

CompoundDosing Regimen (Oral)Animal ModelOutcomeSource
BRD3914 Four oral dosesP. falciparum-infected humanized miceParasite clearance, lack of recrudescence, durable cure nih.gov

These preclinical findings underscore the significant contribution of the azetidine scaffold to drug discovery pipelines, providing validated starting points for the development of new medicines.

Strategies for Overcoming Synthetic Challenges in Drug Development

The incorporation of the azetidine scaffold, particularly 2-aryl substituted azetidines like this compound, into drug candidates is highly sought after due to the desirable physicochemical properties the ring imparts. researchgate.netacs.orgnih.gov Azetidines can introduce three-dimensionality, improve metabolic stability, and serve as bioisosteres for other cyclic structures. nih.gov However, their broader application in medicinal chemistry has been historically hindered by significant synthetic challenges related to the construction of the strained four-membered ring. researchgate.netnih.govresearchgate.net

The synthesis of functionalized azetidines is complicated by issues such as ring strain and the difficulty in controlling regioselectivity and stereoselectivity. nih.gov Traditional synthetic routes often involve multi-step processes with limited substrate scope and functional group tolerance. researchgate.netorganic-chemistry.org Specifically, the direct formation of 2-substituted azetidines has been rare compared to their 3-substituted counterparts. chemrxiv.org

Recent advancements in synthetic methodology have provided new pathways to overcome these obstacles, enabling more efficient access to diversely functionalized azetidines for drug discovery programs. chemrxiv.orgmagtech.com.cn These strategies focus on innovative cyclization, cycloaddition, and modification techniques.

Key synthetic challenges and the modern strategies developed to address them are summarized below:

Synthetic ChallengeOvercoming StrategyDescriptionKey Findings
Difficulty in forming the strained 4-membered ring Aza Paternò-Büchi ReactionA [2+2] photocycloaddition between an imine and an alkene, offering an atom-economical route to the azetidine core. researchgate.netresearchgate.netVisible-light-mediated methods using triplet energy transfer catalysis have been developed to enable the reaction for previously unreactive acyclic imines. researchgate.net
Limited access to 2-aryl substituted azetidines Nickel-Catalyzed Cross-CouplingA decarboxylative (hetero)arylation of an azetidine-containing redox-active ester is used to form 2-(hetero)aryl-azetidines. chemrxiv.orgThis method provides a direct route to introduce aryl groups at the C2 position, a significant step forward for creating specific analogues for structure-activity relationship (SAR) studies. chemrxiv.org
Poor functional group tolerance in traditional methods Photochemical ModificationsDirect photochemical reactions between azetidine-2-carboxylic acids and alkenes, using either metal-containing or organic photocatalysts. chemrxiv.orgThis approach has been successfully implemented in both batch and flow chemistry, allowing for the preparation of various alkyl azetidines on a multigram scale. chemrxiv.org
Multi-step, inefficient syntheses Intramolecular C-H AminationPalladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine. organic-chemistry.orgThis method features low catalyst loading and the use of inexpensive reagents under convenient conditions to construct the azetidine ring. organic-chemistry.org
Need for diverse substitution patterns Ring Contraction of PyrrolidinonesA one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgThis robust method allows for the efficient incorporation of various nucleophiles (alcohols, phenols, anilines) to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Detailed Research Findings

A significant application of substituted azetidines is in the development of novel therapeutics. For instance, research into Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, a key target in oncology, led to the discovery of potent (R)-azetidine-2-carboxamide analogues. nih.gov In these studies, replacing a proline linker with an azetidine core resulted in compounds with sub-micromolar potency. nih.gov

The structure-activity relationship (SAR) exploration highlighted the importance of the azetidine ring's stereochemistry and substitution pattern.

Compound ClassModificationImpact on Activity
Azetidine-2-carboxamides (R)-enantiomer vs. (S)-enantiomerThe (R)-enantiomer was found to be significantly more potent in disrupting STAT3 DNA-binding activity (IC₅₀ of 0.52 μM for the R-enantiomer vs. 2.22 μM for the S-enantiomer). nih.gov
Azetidine Carboxamides Substitution at C2 vs. C3Shifting the carboxamide from the 2-position to the 3-position of the azetidine ring resulted in a complete loss of inhibitory activity. nih.gov

These findings underscore the critical role that advanced synthetic strategies play. The ability to precisely synthesize specific stereoisomers and regioisomers of 2-substituted azetidines, such as those enabled by modern catalytic and photochemical methods, is essential for optimizing drug candidates and advancing them through the development pipeline. chemrxiv.orgnih.gov The development of these synthetic tools directly facilitates the exploration of complex chemical space and the discovery of new bioactive molecules. lifechemicals.com

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the intrinsic ring strain of the four-membered ring. medwinpublishers.comresearchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic methodologies. Future research will likely focus on overcoming these synthetic hurdles to allow for broader access to compounds like 2-(3-Bromo-4-methoxyphenyl)azetidine.

Key areas of development include:

Advanced Cyclization Strategies: Traditional methods for forming the azetidine ring often involve intramolecular cyclization. magtech.com.cn Innovations in this area focus on the use of novel catalysts and reaction conditions to improve yields and stereoselectivity. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is one such promising avenue for creating azetidines from readily available precursors. organic-chemistry.org

Photocycloadditions: The [2+2] photocycloaddition of imines and alkenes offers a direct route to the azetidine core. magtech.com.cn Future work will likely explore expanding the substrate scope and improving the efficiency of these light-driven reactions, which can often be conducted under mild conditions. mit.edu

Ring Contraction and Expansion: The transformation of other heterocyclic systems, such as the ring contraction of five-membered heterocycles or the expansion of three-membered aziridines, provides alternative synthetic pathways. magtech.com.cnorganic-chemistry.org These methods can offer access to unique substitution patterns that are difficult to achieve through direct cyclization.

Flow Chemistry: The application of continuous flow synthesis is emerging as a safe and scalable method for producing azetidines, mitigating some of the risks associated with handling reactive intermediates in batch processes. researchgate.net

Table 1: Emerging Synthetic Strategies for Azetidine Derivatives
Synthetic StrategyDescriptionPotential Advantages
Palladium-Catalyzed C-H AminationIntramolecular cyclization involving the activation of a C-H bond to form a C-N bond, creating the azetidine ring. organic-chemistry.orgHigh functional group tolerance; access to complex structures.
PhotocatalysisUtilizes light energy to drive the [2+2] cycloaddition of alkenes and imines, forming the four-membered ring. mit.eduMild reaction conditions; access to unique reactivity.
Ring Expansion of AziridinesA one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.orgUtilizes readily available starting materials.
Continuous Flow HydrogenationThe hydrogenation of 2-azetines in a continuous flow system to produce saturated azetidines. researchgate.netImproved safety, scalability, and efficiency.

Exploration of New Biological Targets and Mechanisms

Azetidine-containing compounds have demonstrated a wide spectrum of pharmacological activities. medwinpublishers.comresearchgate.net The aryl-substituted azetidine scaffold, in particular, is a privileged motif found in many bioactive molecules. For this compound, the specific substitution pattern on the phenyl ring opens up numerous avenues for biological investigation.

Future research is expected to explore its potential against a variety of targets:

Central Nervous System (CNS) Disorders: The phenylethylamine structural motif, a key feature in many CNS-active agents, is embedded within the backbone of 2-aryl azetidines. nih.gov This suggests that compounds like this compound could be promising candidates for targeting CNS disorders. Libraries of azetidine-based scaffolds are being developed and profiled specifically for their potential as CNS-focused lead-like molecules. nih.govresearchgate.net

Signal Transduction Pathways: Azetidine derivatives have been successfully developed as potent inhibitors of key signaling proteins. For example, novel azetidine amides have emerged as powerful small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov The unique conformation of the azetidine ring can facilitate productive interactions with protein targets. nih.gov

Neurotransmitter Reuptake Inhibition: Substituted azetidines have been designed as triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine (B1211576). nih.gov The specific aryl group in this compound could be tuned to achieve desired potency and selectivity for these neurotransmitter transporters.

Infectious Diseases: The azetidine ring is a core component of β-lactam antibiotics. lifechemicals.com Beyond this, non-β-lactam azetidines are being investigated for novel antibacterial and antifungal activities, representing a potential strategy to combat drug-resistant pathogens. medwinpublishers.com

Table 2: Potential Biological Targets for Aryl-Azetidines
Target ClassExample TargetTherapeutic AreaRationale
Neurotransmitter TransportersSERT, NET, DATDepression, ADHDAzetidines designed as triple reuptake inhibitors show promise. nih.gov
Signal Transduction ProteinsSTAT3OncologyAzetidine amides have shown potent inhibition of STAT3. nih.gov
G-Protein Coupled Receptors (GPCRs)Trace Amine-Associated Receptor 1 (TAAR1)Psychiatric DisordersAryl azetidine scaffolds have been found to bind to TAAR1. taylorandfrancis.com
Bacterial EnzymesBacterial Cell Wall SynthesisInfectious DiseaseThe azetidine scaffold is a known pharmacophore for antibacterial activity. medwinpublishers.comlifechemicals.com

Integration of Advanced Computational Design in Lead Discovery

The integration of computational chemistry is revolutionizing the process of drug discovery, making it more efficient and targeted. frontiersin.org For azetidine-based compounds, computational tools are becoming indispensable for navigating the complexities of their synthesis and predicting their biological activity.

Key computational approaches include:

Predictive Synthesis Models: Researchers are developing computational models that can predict which combinations of reactants will successfully form azetidines via photocatalysis. mit.edu This in silico screening approach saves significant time and resources by identifying promising synthetic routes before they are attempted in the lab.

Structure-Based Drug Design (SBDD): By modeling the interaction of this compound with the three-dimensional structure of a biological target, SBDD can guide the rational design of more potent and selective analogs. This approach helps in understanding the structural requirements for activity. frontiersin.org

Pharmacokinetic Property Prediction: Computational models are used to calculate key physicochemical properties (e.g., lipophilicity, polar surface area, solubility) and predict ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.net This allows for the "pre-optimization" of azetidine libraries for desirable drug-like properties, such as the ability to penetrate the blood-brain barrier for CNS applications. nih.gov

Sustainable and Green Synthesis of Azetidine Compounds

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable and green synthetic routes for valuable scaffolds like azetidines is a critical research focus. researchgate.net

Future efforts in this area will likely concentrate on:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be a simple and efficient method for promoting the cyclocondensation reactions that form azetidine rings, often reducing reaction times and improving yields. medwinpublishers.comorganic-chemistry.org

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is ongoing. The development of reactions in aqueous media is a key goal of green chemistry. organic-chemistry.org

Catalysis: The use of highly efficient and recyclable catalysts, including organocatalysts and biocatalysts, can reduce waste and energy consumption compared to stoichiometric reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Strategies like cycloaddition reactions are inherently more atom-economical. magtech.com.cn

Table 3: Application of Green Chemistry Principles to Azetidine Synthesis
Green Chemistry PrincipleApplication in Azetidine Synthesis
Waste PreventionDeveloping high-yield, low-byproduct reactions.
Atom EconomyUtilizing cycloaddition reactions where all atoms are incorporated. magtech.com.cn
Safer Solvents & AuxiliariesEmploying aqueous media or environmentally responsible solvents like CPME. organic-chemistry.orgresearchgate.net
Design for Energy EfficiencyUsing microwave-assisted synthesis or photocatalysis to reduce energy consumption. medwinpublishers.commit.edu
Use of CatalysisEmploying catalytic amounts of reagents instead of stoichiometric ones. organic-chemistry.orgresearchgate.net

Expanding the Pharmacological Landscape of Aryl-Substituted Azetidines

The aryl-substituted azetidine framework is a versatile and valuable scaffold in drug discovery. nih.gov The small, rigid, and polar nature of the azetidine ring can impart favorable properties to a molecule, including improved metabolic stability, solubility, and ligand efficiency. nih.govnih.gov The future of compounds like this compound lies in systematically exploring the chemical space around this core structure.

Emerging trends include:

Bioisosteric Replacement: The azetidine ring is increasingly used as a bioisostere for other, more common functional groups. Its unique three-dimensional shape can lead to novel and productive interactions with biological targets. nih.gov

Scaffold Diversification: The development of robust synthetic methods allows for the creation of diverse libraries of azetidine-based compounds with various substituents on both the ring and the aryl moiety. nih.gov This diversity-oriented synthesis approach is key to discovering new biological activities.

Combination with Other Pharmacophores: Combining the aryl-azetidine motif with other known pharmacophores can lead to hybrid molecules with enhanced or entirely new pharmacological profiles. For example, linking the azetidine ring to a quinolone nucleus has produced compounds with potent antibacterial activity. lifechemicals.com

The continued exploration of the synthesis, biological activity, and physicochemical properties of this compound and its analogs will undoubtedly expand their pharmacological landscape, offering new opportunities for the development of next-generation therapeutics.

Q & A

Q. What are the standard synthesis protocols for 2-(3-Bromo-4-methoxyphenyl)azetidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a brominated aryl precursor with an azetidine ring. For example, similar compounds are synthesized via condensation reactions between substituted benzaldehydes (e.g., 4-bromobenzaldehyde) and azetidine derivatives under reflux conditions in polar solvents like ethanol or methanol . Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency. Key parameters include:

ParameterOptimal Conditions
SolventEthanol/Methanol (reflux)
Temperature70–90°C
CatalystLewis acids (e.g., ZnCl₂)
Reaction Time12–24 hours

Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and ring conformation. Coupling constants (e.g., J = 3–5 Hz for azetidine protons) confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration and bond angles. SHELX software (e.g., SHELXL) refines crystal structures, particularly for bromine-heavy derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₁BrNO) and isotopic patterns for bromine .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) linked to metabolic or inflammatory diseases. Use fluorescence-based assays to quantify IC₅₀ values .
  • Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) evaluate affinity .

Advanced Research Questions

Q. How can substitution reactions at the bromine or methoxy group be optimized for targeted bioactivity?

  • Bromine substitution : Replace Br with nucleophiles (e.g., amines, thiols) under Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SNAr conditions. Use DMF as a solvent at 100–120°C .
  • Methoxy modification : Demethylate with BBr₃ in CH₂Cl₂ at -78°C to generate a phenol intermediate for further functionalization .
  • Key metrics : Monitor regioselectivity via LC-MS and compare bioactivity post-modification .

Q. How should researchers resolve contradictions between solubility data and in vivo efficacy?

Contradictions may arise from polymorphic forms or aggregation. Strategies include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
  • Pharmacokinetic profiling : Conduct ADME studies in rodent models to correlate solubility with bioavailability .
  • Crystallography : Identify polymorphs via PXRD and compare dissolution rates .

Q. What computational approaches aid in identifying molecular targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with proteins (e.g., COX-2, TNF-α) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Simulate ligand-protein dynamics (50–100 ns) to assess binding stability .

Q. How does stereochemistry at the azetidine ring influence pharmacological properties?

  • Stereoselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate enantiomers .
  • Bioactivity comparison : Test R vs. S configurations in enzyme inhibition assays. For example, (R)-enantiomers may exhibit 10-fold higher affinity for serotonin receptors .
  • Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers .

Q. What strategies mitigate instability of the azetidine ring under physiological conditions?

  • Ring stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to reduce ring strain .
  • Prodrug design : Mask the azetidine nitrogen with acyloxyalkyl groups, hydrolyzed in vivo by esterases .
  • pH optimization : Formulate buffers (pH 6–7) to minimize acid-catalyzed ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.